Oléoylcarnitine

Vue d'ensemble

Description

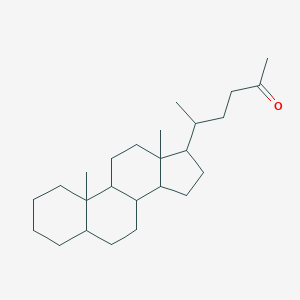

Molecular Structure Analysis

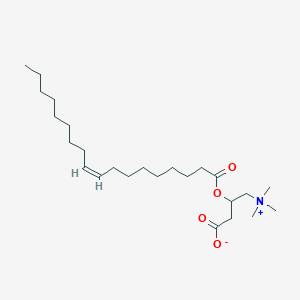

Oleoylcarnitine is an oleic acid ester of carnitine. It is believed that there are more than 1000 types of acylcarnitines in the human body .Chemical Reactions Analysis

Oleoylcarnitine, the metabolite which accumulates through suppression of fatty acid β-oxidation, can enhance hepatocarcinogenesis via STAT3 activation .Physical and Chemical Properties Analysis

Oleoylcarnitine is a solid substance with a white to off-white color. It is hygroscopic and has a melting point of >106°C. It is slightly soluble in methanol and water when heated .Applications De Recherche Scientifique

Fonction métabolique

L'oléoylcarnitine joue un rôle crucial dans le métabolisme, en particulier dans le transport des acides gras à longue chaîne dans les mitochondries pour la β-oxydation, qui est une source majeure d'énergie pour les activités cellulaires . Ce processus est essentiel pour maintenir l'équilibre du métabolisme intracellulaire des sucres et des lipides.

Santé cardiovasculaire

Dans la recherche en cardiologie, l'this compound a été associée à la mortalité cardiovasculaire. Une étude a révélé que des niveaux plus élevés d'this compound étaient liés à un risque accru de décès cardiovasculaire chez les sujets subissant une hémodialyse . Cela suggère son potentiel comme biomarqueur pour l'évaluation des risques cardiovasculaires.

Santé rénale

Le rôle de l'this compound dans la santé rénale est mis en évidence par son association avec la mortalité cardiovasculaire chez les patients subissant une hémodialyse, indiquant son importance dans les processus métaboliques des personnes souffrant d'insuffisance rénale .

Maladies allergiques

La recherche a également exploré la corrélation entre les métabolites comme l'this compound et les maladies allergiques, suggérant qu'elle pourrait jouer un rôle dans la progression de ces affections .

Maladie du foie gras non alcoolique (NAFLD)

L'this compound est impliquée dans le métabolisme des acides gras, ce qui a des implications pour des affections comme la NAFLD. Le mécanisme de régulation de la carnitine dans le métabolisme des acides gras a été étudié, indiquant son importance dans l'absorption et le transport des acides gras cellulaires .

Recherche sur le cancer

Le transport des acides gras dans les mitochondries pour la production d'énergie est également pertinent dans la recherche sur le cancer, car le métabolisme altéré est une caractéristique des cellules cancéreuses. L'this compound pourrait être impliquée dans la reprogrammation métabolique observée dans les tissus cancéreux .

Mécanisme D'action

Target of Action

Oleoylcarnitine primarily targets the glycine transporter 2 (GlyT2) . It acts as an inhibitor of GlyT2, displaying selectivity for GlyT2 over GlyT1 . Additionally, oleoylcarnitine is involved in the transport of long-chain fatty acids into the mitochondria .

Mode of Action

Oleoylcarnitine interacts with its targets by inhibiting GlyT2 . This inhibition is thought to serve as a feedback inhibition mechanism of insulin action . In healthy subjects, increased concentrations of insulin effectively inhibit long-chain acylcarnitine production .

Biochemical Pathways

Oleoylcarnitine is generally formed through esterification with long-chain fatty acids obtained from the diet . Its main function is to ensure long-chain fatty acid transport into the mitochondria . This role is crucial in the β-oxidation pathway, where fatty acids are oxidized .

Pharmacokinetics

The pharmacokinetics of carnitine and short-chain acylcarnitines, like oleoylcarnitine, are characterized by multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also exhibit slow distribution into tissues and high, concentration-dependent renal clearance .

Result of Action

The action of oleoylcarnitine results in increased intracellular content of long-chain acylcarnitines . This increase is thought to serve as a feedback inhibition mechanism of insulin action . In addition, oleoylcarnitine enhances sphere formation by HCC cells via STAT3 activation .

Action Environment

The action of oleoylcarnitine is influenced by environmental factors such as diet and metabolic conditions. For instance, oleoylcarnitine accumulates during certain metabolic conditions, such as fasting . Moreover, in obesity-driven and NASH-driven hepatocellular carcinoma (HCC), metabolic reprogramming mediated by the downregulation of CPT2 enables HCC cells to escape lipotoxicity and promotes hepatocarcinogenesis .

Safety and Hazards

Orientations Futures

Oleoylcarnitine, the long-chain acylcarnitine with the strongest association with cardiovascular mortality in unadjusted analysis, remained associated with 1-year cardiovascular death after multivariable adjustment . Another study found that oleoylcarnitine concentration significantly increases in the Dih10 cells with stable CPT2 knock down . These findings suggest that oleoylcarnitine could be a potential target for future research in the treatment of various diseases.

Analyse Biochimique

Biochemical Properties

Oleoylcarnitine is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), which are crucial for the transport of long-chain fatty acids into the mitochondria . These enzymes facilitate the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. Oleoylcarnitine also interacts with glycine transporter 2 (GlyT2), inhibiting its function . This interaction is significant in the context of neurotransmitter regulation and has implications for neurological health.

Cellular Effects

Oleoylcarnitine has been shown to influence various cellular processes. In hepatocellular carcinoma (HCC) cells, oleoylcarnitine enhances the self-renewal properties of cancer stem cells through the activation of the signal transducer and activator of transcription 3 (STAT3) pathway . This activation leads to increased cell proliferation and survival, contributing to cancer progression. Additionally, oleoylcarnitine has been associated with the suppression of fatty acid β-oxidation, leading to the accumulation of lipid intermediates in cells . This accumulation can have various effects on cellular metabolism and energy homeostasis.

Molecular Mechanism

At the molecular level, oleoylcarnitine exerts its effects through several mechanisms. It binds to and inhibits the activity of glycine transporter 2 (GlyT2), which affects neurotransmitter levels in the synaptic cleft . This inhibition can modulate synaptic transmission and has potential therapeutic implications for neurological disorders. Oleoylcarnitine also activates the STAT3 signaling pathway in cancer cells, promoting cell proliferation and survival . Furthermore, the accumulation of oleoylcarnitine in cells can lead to feedback inhibition of insulin action, affecting glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleoylcarnitine have been observed to change over time. Studies have shown that oleoylcarnitine levels can accumulate in cells and tissues under certain conditions, such as high-fat diets or metabolic disorders . This accumulation can lead to long-term changes in cellular function, including alterations in energy metabolism and lipid homeostasis. Additionally, oleoylcarnitine has been found to be relatively stable in laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of oleoylcarnitine vary with different dosages in animal models. At low to moderate doses, oleoylcarnitine has been shown to enhance fatty acid metabolism and improve energy homeostasis . At high doses, oleoylcarnitine can lead to toxic effects, including liver damage and metabolic disturbances . These adverse effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

Oleoylcarnitine is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is synthesized from oleic acid and carnitine through the action of carnitine acyltransferases . Once formed, oleoylcarnitine can be transported into the mitochondria, where it undergoes β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .

Transport and Distribution

Within cells, oleoylcarnitine is transported and distributed through the action of specific transporters and binding proteins. The carnitine-acylcarnitine translocase (CACT) plays a key role in transporting oleoylcarnitine across the mitochondrial membrane . Additionally, organic cation transporters (OCTNs) are involved in the distribution of oleoylcarnitine within tissues, facilitating its uptake and accumulation in specific cellular compartments .

Subcellular Localization

Oleoylcarnitine is primarily localized within the mitochondria, where it participates in fatty acid β-oxidation . The subcellular localization of oleoylcarnitine is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its function in energy metabolism and cellular homeostasis .

Propriétés

IUPAC Name |

3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLTUVFXFHAHI-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119871 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13962-05-5 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)

![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)

![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)

![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)

![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)

![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)